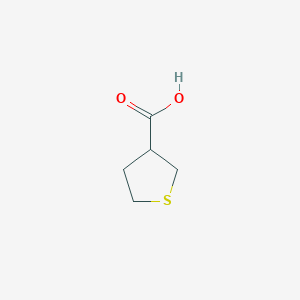

Thiolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

thiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQHVPRAPQLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18133-20-5 | |

| Record name | thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Thiolane-3-carboxylic Acid

The construction of the this compound scaffold requires precise control over regio- and stereochemistry. Methodologies have been developed that allow for the selective and controlled synthesis of this molecule and its chiral variants.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of substituted thiolane-3-carboxylic acids is crucial for applications where chirality is a key factor. While direct asymmetric synthesis of the parent compound is not extensively documented, related diastereoselective and enantioselective methods highlight the feasibility of such approaches.

For instance, the diastereoselective formation of complex spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives has been achieved with excellent control (up to >20:1 dr) through a Michael/Michael cyclization reaction, demonstrating that the thiolane ring is amenable to highly stereocontrolled functionalization at the C3 position. tandfonline.com

Furthermore, synthetic routes to chiral 3-amino-tetrahydrothiophene-3-carboxylic acids have been established, which proceed via 3-ketotetrahydrothiophene precursors. oup.com These methods, such as the Strecker and Bucherer-Bergs syntheses, yield different stereoisomers, indicating that the chiral center at the C3 position can be effectively controlled. oup.com The existence of the resolved enantiomer, (3R)-thiolane-3-carboxylic acid, further underscores the accessibility of chiral versions of this scaffold. The successful synthesis of these related chiral structures provides a strong foundation for developing direct enantioselective routes to this compound itself, potentially through asymmetric hydrogenation of a thiophene (B33073) precursor or enzymatic resolution.

Chemo- and Regioselective Routes to the this compound Scaffold

Achieving the correct substitution pattern on the thiolane ring is a key challenge. A plausible and effective chemo- and regioselective strategy for synthesizing this compound involves the use of a 3-ketotetrahydrothiophene intermediate. This approach ensures the carbonyl functionality, a direct precursor to the carboxylic acid, is located precisely at the 3-position of the ring.

This ketone intermediate can be synthesized through various established methods for forming five-membered heterocyclic rings. Subsequent transformation of the keto group to the desired carboxylic acid can be accomplished via several synthetic pathways, such as haloform reaction or oxidation, thereby completing the regioselective synthesis of the this compound scaffold. This strategic use of a ketone precursor is exemplified in the synthesis of related 3-substituted thiolanes, such as 3-aminotetrahydrothiophene-3-carboxylic acids. oup.com

Synthesis of Substituted this compound Derivatives

The this compound scaffold serves as a versatile platform for creating a diverse range of derivatives through functionalization of the ring, oxidation of the sulfur atom, or reaction at the carboxylic acid moiety.

Exploration of Functionalized Thiolane-3-carboxylic Acids

The thiolane ring can be substituted to introduce additional chemical functionality and complexity. A documented example is the synthesis of trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid. nih.gov This compound, featuring a substituted phenyl group at the 4-position, serves as a key intermediate for creating ligands targeting specific biological receptors, such as the human melanocortin-4 receptor. nih.gov The synthesis of such functionalized analogs demonstrates the robustness of the thiolane scaffold in accommodating a variety of substituents, paving the way for the creation of diverse chemical libraries based on this core structure.

Preparation of Oxidized this compound Analogs (e.g., Sulfoxides and Sulfones)

The sulfur atom within the thiolane ring is susceptible to oxidation, allowing for the controlled preparation of the corresponding sulfoxide (B87167) and sulfone analogs. These oxidized derivatives often exhibit altered physical, chemical, and biological properties. The oxidation of sulfides is a fundamental and well-established transformation in organic chemistry.

The selective oxidation of a sulfide (B99878) to either a sulfoxide or a sulfone can be precisely controlled by the choice of oxidant and reaction conditions. For example, using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) under mild conditions typically yields the sulfoxide. In contrast, employing a stronger oxidizing system or an excess of the oxidant under more forcing conditions leads to the fully oxidized sulfone. This reactivity is demonstrated in the preparation of the S-oxide and sulfone derivatives of trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid. nih.gov

A variety of modern, efficient, and selective oxidizing agents can be employed for this transformation.

Table 1: Reagents for the Oxidation of this compound

| Reagent | Conditions | Predominant Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) (1 equiv) | Solvent-free, 25 °C, TAPC catalyst | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) (2 equiv) | Solvent-free, 25 °C, TAPC catalyst | This compound 1,1-dioxide (Sulfone) |

| Urea-Hydrogen Peroxide (UHP) (1.5 equiv) | Acetic acid, 60 °C | This compound 1-oxide (Sulfoxide) |

| Urea-Hydrogen Peroxide (UHP) (2.5 equiv) | Acetic acid, 80 °C | This compound 1,1-dioxide (Sulfone) |

| Periodic Acid (H₅IO₆) | FeCl₃ catalyst, MeCN, <2 min | This compound 1-oxide (Sulfoxide) |

This table presents plausible outcomes based on general reactivity patterns for sulfide oxidation. researchgate.netgoogle.com

Derivatization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Anhydride (B1165640) Formation)

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications, most notably esterification and amidation. These reactions allow for the coupling of the thiolane scaffold to other molecules, such as alcohols, amines, or amino acids, to generate compounds with diverse structures and functions.

Standard coupling methods, often employing activating agents like carbodiimides, facilitate the formation of amide and ester bonds under mild conditions. For example, piperazinebenzylamine derivatives of trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid have been synthesized and studied for their biological activity. nih.gov These transformations are fundamental in medicinal chemistry for modulating properties like solubility, stability, and receptor affinity.

Table 2: Common Derivatizations of this compound

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Thiolane-3-carboxylate ester |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | Thiolane-3-carboxamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Thiolane-3-carbonyl chloride |

| Anhydride Formation | Acetic Anhydride, Heat | Thiolane-3-carboxylic anhydride (mixed or symmetric) |

This table outlines standard, predictable transformations of a carboxylic acid functional group.

Mechanistic Investigations of Novel Reactions Involving this compound

The saturated nature of the thiolane ring, combined with the electronic influence of the sulfur heteroatom and the C-3 carboxyl group, gives rise to unique reactivity. Mechanistic studies, often drawing from analogous systems, provide critical insights into its potential transformations.

Ring System Transformations and Rearrangements of the Thiolane Core

The construction and rearrangement of the thiolane ring are fundamental transformations. While rearrangements starting from a pre-formed this compound are not extensively documented, the formation of the thiolane skeleton through ring expansion of smaller heterocycles has been a subject of detailed mechanistic study.

A prominent method for forming substituted thiolanes is the photochemical ring expansion of thietanes (four-membered sulfur heterocycles). researchgate.netnih.govrsc.org This reaction typically involves the interaction of a thietane (B1214591) with a diazo compound under photochemical conditions, leading to a carbon atom insertion. researchgate.net

Mechanism of Photochemical Ring Expansion: Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, suggest the reaction proceeds through the following key steps researchgate.netrsc.org:

Carbene Formation: Light irradiation induces the formation of a carbene from the diazo precursor.

Ylide Formation: The carbene reacts with the sulfur atom of the thietane ring to form a sulfur ylide intermediate.

Rearrangement: This ylide is often unstable and rearranges. The currently debated mechanism suggests a diradical pathway where the different bond lengths in the free sulfur ylide intermediate dictate the stereochemical outcome of the ring expansion. nih.govrsc.org

For instance, the reaction of 2-phenyl thietane with a diazoester under photochemical conditions yields the corresponding 2,2,3-trisubstituted thiolane, although with low diastereoselectivity (d.r. 1:1). nih.gov This lack of stereocontrol in thietane expansions contrasts with analogous oxetane (B1205548) expansions, a difference attributed to the distinct properties and bond lengths of the intermediate sulfur versus oxygen ylides. rsc.org

Interactive Table: Photochemical Ring Expansion of Thietanes to Thiolanes

| Thietane Substrate | Diazo Compound | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

| Thietane | Ethyl 2-phenyldiazoacetate | Blue LEDs | Ethyl 2-phenylthiolane-2-carboxylate | 80% | - | rsc.org |

| 2-Phenyl thietane | Methyl 2-phenyldiazoacetate | Blue LEDs | Methyl 2,3-diphenylthiolane-2-carboxylate | 56% | 1:1 | nih.gov |

Beyond ring expansion, rearrangements of related five-membered sulfur heterocycles, such as the conversion of dihydrothiophenes to thiolanes, have been observed under thermal conditions catalyzed by tin compounds, indicating the dynamic nature of the thiolane scaffold. acs.org

C-H Bond Functionalization on the Thiolane Ring System

Direct functionalization of carbon-hydrogen bonds on the saturated thiolane ring represents a powerful and atom-economical synthetic strategy. Research has primarily focused on activating the C-H bonds at the α-position (C2 and C5) adjacent to the sulfur atom, which are weakened by the heteroatom.

Photocatalytic C-H Activation: Photoredox catalysis has emerged as a key technology for this purpose. For example, the direct hydrogen atom transfer (d-HAT) mechanism is a prominent pathway. nih.gov In this process, a photoexcited catalyst directly abstracts a hydrogen atom from the substrate. CdS quantum dot gels have been demonstrated as effective d-HAT photocatalysts for activating C-H bonds in various substrates, including unsubstituted thiolane (tetrahydrothiophene). nih.gov The photoexcited CdS QD gel generates an α-thiolanyl radical, which can then engage in coupling reactions with electron-deficient alkenes, affording the α-functionalized product in excellent yield (99%). nih.gov

Mechanistic studies support the d-HAT pathway over a sequential electron transfer-proton transfer pathway, as evidenced by a linear correlation between the C-H bond activation rate and the bond dissociation energy (BDE). nih.gov Other photoredox systems have been used for the α-heteroatom C-H arylation of thiolane with aryl bromides. nih.gov

For this compound, C-H functionalization could theoretically occur at the C2, C4, or C5 positions. The presence of the electron-withdrawing carboxylic acid group at C3 would likely disfavor radical formation at the adjacent C2 and C4 positions, potentially making the C5 position the most favorable site for d-HAT-mediated functionalization. However, specific experimental studies are required to confirm this hypothesis.

Catalytic Approaches in this compound Synthesis and Reactivity

Catalysis is central to the modern synthesis and modification of heterocyclic compounds. Both transition metals and organocatalysts offer unique advantages in controlling reactivity and selectivity in reactions involving the thiolane core.

Transition Metal-Mediated Transformations

Transition metals can mediate a variety of transformations on saturated heterocycles and carboxylic acids. While direct applications to this compound are sparse, related systems provide a blueprint for potential reactivity.

Ring-Opening and Functionalization: Nickel-catalyzed ring-opening transformations have been reported for the aromatic analog, thiophene, demonstrating the ability of transition metals to activate the C-S bond. researchgate.net For saturated systems, transition metals like palladium and rhodium are known to catalyze asymmetric ring-opening reactions of strained heterocycles, often reacting with a range of nucleophiles. acs.org Such a strategy, if applied to an activated thiolane derivative, could provide a route to highly functionalized acyclic sulfur-containing compounds.

Carboxylic Acid Functionalization: More directly relevant is the catalytic functionalization of the carboxylic acid group or its α-position. High-valent metal complexes, such as those of Rhenium(V), have been shown to be extremely effective precatalysts for the α-C–H bond functionalization and subsequent hydrogenation of various carboxylic acids, affording functionalized alcohols. researchgate.net This method is notably tolerant of sulfur-containing substances, suggesting its potential applicability to this compound. researchgate.net

Interactive Table: Examples of Relevant Transition Metal-Catalyzed Transformations

| Substrate Type | Catalyst System | Reaction Type | Product Type | Key Finding | Reference |

| Thiophene | Ni(cod)₂ / Ligand | Ring-opening/Cyclization | Coumarin derivatives | Nickel catalyzes the ring-opening of the heterocycle and subsequent cyclization with an alkyne. | nih.gov |

| Carboxylic Acids | Re(O)Cl₃(SMe₂)₂/dppp | α-C-H Functionalization / Hydrogenation | Functionalized Alcohols | High-valent Rhenium complex catalyzes direct functionalization and reduction of carboxylic acids. | researchgate.net |

| Oxabicyclic Alkene | [Rh(cod)Cl]₂ / (R)-Binap | Asymmetric Ring Opening | Dihydronaphthalene derivatives | Rhodium catalyzes enantioselective ring-opening with arylboronic acids. | acs.org |

| Tetrahydrothiophene (B86538) | Pd(OAc)₂ / Ligand | C-H Arylation | α-Aryl Thiolanes | Dual palladium/photoredox catalysis enables C-H functionalization. | nih.gov |

Organocatalytic Applications in this compound Chemistry

Organocatalysis provides a metal-free alternative for asymmetric synthesis and functionalization, often proceeding through distinct mechanistic pathways involving iminium or enamine intermediates.

Asymmetric Synthesis of the Thiolane Ring: Organocatalysis is particularly powerful in constructing chiral heterocyclic scaffolds. A notable example is the organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones. acs.org This reaction, mediated by a bifunctional squaramide catalyst, proceeds through a sequence of thia-Michael addition, aldol (B89426) reaction, and annulation to create a polycyclic product containing a highly functionalized and stereochemically rich tetrahydrothiophene ring. acs.org This demonstrates how organocatalysis can be used to assemble the core thiolane structure with high levels of stereocontrol.

Functionalization of Related Systems: While direct organocatalytic functionalization of this compound is an underdeveloped area, studies on related structures are informative. For instance, an organophosphine-catalyzed γ′[C(sp³)–H] functionalization of ynones bearing a benzothiophene (B83047) backbone has been developed. thieme-connect.com This intramolecular hydroalkylation generates cyclopenta-fused benzothiophenes, showcasing a novel mode of C-H activation mediated by an organocatalyst. Such strategies, based on generating reactive intermediates that undergo intramolecular cyclization, could potentially be adapted for the annulation of the thiolane ring in this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of Thiolane-3-carboxylic acid, providing detailed information about the chemical environment, connectivity, and stereochemistry of its atoms.

The structural and stereochemical features of this compound derivatives are readily determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. For instance, the analysis of 3-Aminothis compound (Atlc), a key derivative, provides a clear example of these methods. rsc.org In the ¹H NMR spectrum, the protons on the thiolane ring appear as complex multiplets due to spin-spin coupling, while the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom. rsc.org

Detailed assignments are achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to establish through-space proximity of protons, which is crucial for determining the relative stereochemistry at the C3 position and the conformation of the five-membered ring.

Research findings for a derivative, 3-Hydrazinylthis compound, highlight the specific chemical shifts observed. rsc.org

¹H and ¹³C NMR Spectroscopic Data for 3-Hydrazinylthis compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 175.9 |

| Cα | - | 70.5 |

| CβH₂ | 3.09 (d), 3.09 (dd) | 39.6 |

| Cβ'H₂ | 2.19–2.00 (m) | 40.3 |

| CγH₂ | 3.05–2.93 (m) | 29.5 |

| NH | 10.86 (s) | - |

| NH₃ | 8.47 (s) | - |

Data sourced from a study on a derivative of this compound. rsc.org The table presents selected data for illustrative purposes.

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. Dynamic NMR (DNMR) spectroscopy is the ideal tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, the rate of interconversion between conformers is fast on the NMR timescale, leading to averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and beyond, separate signals for the axial and equatorial protons of the individual conformers can be resolved. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing fundamental insights into the conformational flexibility and stability of the thiolane ring system.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For example, in the characterization of 3-Aminothis compound (Atlc), HRMS using electrospray ionization (ESI) confirmed its elemental composition. rsc.org The experimentally measured mass of the sodium adduct ([M+Na]⁺) was found to be 170.0246, which is identical to the calculated mass for the formula C₅H₉NNaO₂S. rsc.org This level of precision is crucial for verifying the identity of newly synthesized compounds.

HRMS Data for 3-Aminothis compound (Atlc)

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+Na]⁺ | 170.0246 | 170.0246 | C₅H₉NNaO₂S |

Data sourced from The Royal Society of Chemistry. rsc.org

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation and is widely used in metabolite profiling. In an MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation would likely follow predictable pathways for carboxylic acids and thioethers. miamioh.edulibretexts.org Common fragmentation patterns for carboxylic acids include the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45). libretexts.org Cleavage of the C-S bonds within the thiolane ring could also produce characteristic fragments. By establishing these fragmentation pathways, MS/MS methods can be developed to screen for and identify this compound and its metabolites in complex biological matrices, even at very low concentrations.

Hypothetical Fragmentation of this compound (MW: 146.19)

| Fragmentation | Description | Resulting m/z |

|---|---|---|

| [M-H₂O]⁺ | Loss of water | 128 |

| [M-COOH]⁺ | Loss of carboxyl group | 101 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and absolute stereochemistry.

The crystal structure of (3R)-thiolane-3-carboxylic acid has been determined as part of a complex with the human activin receptor type-1 (ACVR1). pdbj.org This analysis, available in the Protein Data Bank (PDB), confirms the absolute configuration at the C3 chiral center and reveals the specific conformation adopted by the thiolane ring when bound to a biological macromolecule. pdbj.orgpdbj.org Such structural insights are invaluable for understanding the molecule's interactions with its biological targets and for guiding the design of new derivatives. The solid-state structure of related thiophene-3-carboxylic acid derivatives has also been extensively studied, often revealing hydrogen-bonded dimers or other supramolecular assemblies in the crystal lattice. mdpi.comnih.gov

Crystallographic Data Summary

| Compound | Context | PDB ID | Technique |

|---|---|---|---|

| (3R)-thiolane-3-carboxylic acid | Complex with human ACVR1 | 5S9K | X-RAY DIFFRACTION |

Data sourced from Protein Data Bank Japan. pdbj.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a compound. For this compound, these methods provide critical insights into the characteristic vibrations of the thiolane ring and the carboxylic acid moiety. While direct experimental spectra for this compound are not extensively available in the public domain, a comprehensive analysis can be constructed based on theoretical calculations and experimental data from structurally related molecules.

The vibrational spectrum of this compound is determined by the mechanical motions of its atoms, including stretching, bending, rocking, and torsional modes. These vibrations are quantized, and transitions between vibrational energy levels can be induced by the absorption of infrared radiation or through the inelastic scattering of monochromatic light in Raman spectroscopy. The frequencies of these transitions are highly characteristic of the specific bonds and functional groups within the molecule.

Carboxylic Acid Group Vibrations:

The carboxylic acid group (-COOH) gives rise to several distinct and well-characterized vibrational bands.

O-H Stretching: The hydroxyl (O-H) stretching vibration of the carboxylic acid is one of the most recognizable features in its IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase, this band appears as a very broad and intense absorption over a wide range of wavenumbers, typically centered around 3300-2500 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration is another prominent feature. For saturated aliphatic carboxylic acids, this band is observed in the IR spectrum as a strong, sharp absorption in the region of 1720-1700 cm⁻¹. In the Raman spectrum, the C=O stretch also appears as a strong band.

C-O Stretching and O-H Bending: The spectrum also contains bands arising from the coupling of C-O stretching and in-plane O-H bending vibrations. These typically appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions of the IR spectrum. An out-of-plane O-H bending vibration can also be observed as a broad band around 920 cm⁻¹.

Thiolane Ring Vibrations:

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, also known as tetrahydrothiophene (B86538), exhibits characteristic vibrational modes.

C-H Stretching: The stretching vibrations of the C-H bonds of the methylene (B1212753) groups (CH₂) in the thiolane ring are expected in the 3000-2850 cm⁻¹ region. These are typically of medium to weak intensity.

CH₂ Bending: The scissoring (bending) vibrations of the CH₂ groups are anticipated to appear around 1465 cm⁻¹.

C-S Stretching: The C-S stretching vibrations are generally weak in the IR spectrum and are expected in the 700-600 cm⁻¹ range. These can be more readily identified in the Raman spectrum.

Ring Vibrations: The skeletal vibrations of the thiolane ring, involving the stretching and deformation of the C-C and C-S bonds, give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum. The conformation of the five-membered ring, which can exist in twisted or envelope forms, can influence the exact positions and number of these bands.

Detailed Research Findings and Data Tables

While specific, peer-reviewed experimental IR and Raman spectra for this compound are scarce, computational studies and data from analogous compounds provide a reliable basis for spectral assignment. For instance, studies on 3-Acetamidotetrahydro-2-thiophenone offer insights into the vibrational modes of a substituted tetrahydrothiophene ring. scienceacademique.comscienceacademique.com Furthermore, extensive research on the vibrational spectra of various carboxylic acids provides a solid foundation for assigning the vibrations of the -COOH group. rsc.org

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from related compounds and general spectroscopic principles.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 2960-2850 | Medium | C-H Stretch | Thiolane Ring (CH₂) |

| 1720-1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1470-1450 | Medium | CH₂ Scissoring | Thiolane Ring |

| 1440-1395 | Medium | In-plane O-H Bend | Carboxylic Acid |

| 1300-1200 | Medium | C-O Stretch | Carboxylic Acid |

| ~920 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |

| 700-600 | Weak | C-S Stretch | Thiolane Ring |

Table 2: Expected Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Thiolane Ring (CH₂) |

| 1720-1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1470-1450 | Medium | CH₂ Scissoring | Thiolane Ring |

| 1300-1200 | Weak | C-O Stretch | Carboxylic Acid |

| 700-600 | Strong | C-S Stretch | Thiolane Ring |

It is important to note that the actual experimental spectra may show slight variations from these expected values due to factors such as the physical state of the sample (solid, liquid, or solution), solvent effects, and the specific instrumentation used. A definitive analysis would require obtaining and interpreting the experimental IR and Raman spectra of a purified sample of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of Thiolane-3-carboxylic acid. These studies provide a detailed picture of the molecule's orbitals and charge distribution.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, making it the most probable site for electrophilic attack. The LUMO, conversely, is likely distributed around the carboxylic acid group, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack. Analysis of related thiolane and heterocyclic structures shows that these frontier orbitals are key drivers of intermolecular interactions and are fundamental in predicting how the molecule might engage with biological targets or other reactants. researchgate.netscispace.com

Table 1: Representative Frontier Orbital Data for Thiolane Derivatives

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | ~ -1.0 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Note: The values presented are illustrative and based on typical DFT calculations for similar small heterocyclic compounds. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP analysis would predict regions of negative electrostatic potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiolane ring, highlighting them as likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, a region of positive potential would be expected around the acidic proton of the carboxyl group, indicating its susceptibility to deprotonation or interaction with nucleophiles. mdpi.com These maps provide a predictive guide to the molecule's intermolecular interactions and reactive behavior. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The five-membered thiolane ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The orientation of the carboxylic acid substituent (axial vs. equatorial) further diversifies the conformational possibilities. Theoretical conformational analysis, often initiated with force-field methods and refined with higher-level quantum chemistry calculations (such as DFT at the B97-D3 level), is used to map the potential energy surface of the molecule. This analysis identifies the most stable low-energy conformers and the energy barriers between them. Such studies on derivatives like 3-aminothis compound have shown that the relative stability of conformers can be influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment.

Table 2: Example of Conformational Energy Data

| Conformer | Substituent Position | Ring Pucker | Relative Energy (kJ/mol) | Population at 300 K (%) |

| 1 | Equatorial | Envelope (S) | 0.00 | 75 |

| 2 | Axial | Envelope (S) | 5.20 | 10 |

| 3 | Equatorial | Twist (C2-C3) | 3.50 | 15 |

| 4 | Axial | Twist (C2-C3) | 8.90 | <1 |

Note: This table is a hypothetical representation to illustrate how data from a conformational analysis of this compound would be presented. The values are not from experimental or calculated data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. Using a force field to describe the interatomic forces, MD simulations model the molecule's movements, including bond vibrations, angle bending, and conformational transitions, often within a simulated solvent environment.

Although specific MD studies focused solely on this compound are not prominent in the literature, the methodology is well-established. Force fields like GAFF (General Amber Force Field) have been benchmarked using a variety of organic liquids, including thiolane itself. acs.org An MD simulation of this compound in water could reveal key information about its solvation shell, the stability of its different conformers in solution, and the dynamics of hydrogen bonding between the carboxylic acid group and surrounding water molecules.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is extensively used to model reaction mechanisms, providing a pathway from reactants to products through high-energy transition states. DFT calculations are a popular choice for this type of investigation. researchgate.net For instance, studies on the hydrogenolysis of the basic thiolane ring have used DFT (e.g., B3LYP/6-311G(d,p)) to analyze the mechanism of sulfur removal. researchgate.net This type of study models the sequential ring-opening of the C-S bonds, identifying intermediates such as butanethiol and calculating the activation energies for each step. researchgate.net This approach could be directly applied to model reactions involving this compound, such as its synthesis, esterification, or degradation, by identifying the lowest-energy reaction pathways and characterizing the geometry and energy of all relevant transition states.

In Silico Prediction of Biological Activity and Molecular Interactions

The computational tools used to study the electronic structure and conformation of this compound also serve as the foundation for predicting its potential biological activity. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies rely on these fundamental properties.

Molecular docking simulations would place this compound into the binding site of a target protein to predict its binding orientation and affinity. The molecule's previously calculated charge distribution and electrostatic potential map are crucial for identifying favorable electrostatic and hydrogen-bonding interactions with the protein's active site residues. researchgate.net While derivatives of thiolane have been investigated for their biological properties, specific in silico screening studies on this compound itself are not widely reported. mdpi.com Nevertheless, the principles of computational chemistry provide a clear framework for how such an investigation would proceed to screen the molecule against various biological targets.

Biological Activity and Mechanistic Pharmacology

Bioactivation Pathways and Metabolism of Saturated Sulfur Heterocyclic Carboxylic Acids

The metabolism of saturated sulfur-containing heterocycles like thiolane-3-carboxylic acid is not extensively documented in scientific literature. However, the metabolic fate can be inferred from general principles of xenobiotic metabolism and studies of analogous compounds. Key transformation pathways for carboxylic acids include the formation of acyl-glucuronides and thioesters with Coenzyme A, which can be more reactive. drughunter.comresearchgate.net The sulfur atom in the thiolane ring is a potential site for oxidation, which could lead to the formation of sulfoxides, a known bioactivation pathway for some thiophene-containing drugs. acs.org

This compound is a structural analog of the amino acid proline, with the nitrogen atom replaced by sulfur. This similarity suggests that it could be a substrate or inhibitor for enzymes that process amino acids. L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to produce the corresponding α-keto acid, ammonia, and hydrogen peroxide. frontiersin.orgwikipedia.org This reaction can be a source of oxidative stress within cells due to the production of hydrogen peroxide. wikipedia.orgekb.eg

The general reaction catalyzed by LAAO is: L-amino acid + H₂O + O₂ ⇌ a 2-oxo acid + NH₃ + H₂O₂ wikipedia.org

LAAOs are known to have broad substrate specificity, acting on a wide range of L-amino acids. uniprot.org While direct studies on the interaction between LAAOs and this compound are not available, a related enzyme, D-amino acid oxidase (DAO), has been shown to be inhibited by the unsaturated analog, thiophene-3-carboxylic acid. nih.govnii.ac.jp This suggests that enzymes in this family can indeed interact with sulfur-containing heterocyclic carboxylic acids. If LAAO were to act on this compound, it would likely lead to the formation of an α-keto acid and hydrogen peroxide, representing a significant bioactivation pathway. frontiersin.org

Specific metabolites of this compound have not been characterized in published studies. Based on the metabolism of other sulfur-containing compounds and carboxylic acids, potential metabolites could include:

Sulfoxides: Oxidation of the sulfur atom in the thiolane ring could produce this compound-1-oxide. Thiophene (B33073) sulfoxides are known to be reactive, electrophilic intermediates. acs.org

Ring-Opened Products: Following oxidation, the thiolane ring could undergo cleavage.

Acyl-Glucuronides: The carboxylic acid group is susceptible to conjugation with glucuronic acid, a common detoxification pathway for many drugs. researchgate.net

Coenzyme A (CoA) Thioesters: Carboxylic acids can be converted to highly reactive CoA thioesters, which can lead to the formation of covalent adducts with proteins. drughunter.com

One vendor of the chemical suggests it is a biologically active metabolite of the anti-HIV drug azidothymidine, though the specific metabolic pathway is not detailed. biosynth.com Further research is required to isolate and identify the specific metabolites formed from this compound in biological systems.

Cellular Responses and Cytotoxicity Mechanisms of this compound Analogs

Direct experimental data on the cellular effects and cytotoxicity of this compound are scarce. However, potential mechanisms can be postulated based on its structure and likely metabolic products.

No studies detailing the concentration- or time-dependent cellular effects of this compound were identified in the reviewed literature. For its unsaturated analogs, the thiophenes, cytotoxicity has been evaluated against various cancer cell lines, with some derivatives showing significant activity. scialert.netresearchgate.net For example, certain azo compounds containing a thiophene backbone demonstrated cytotoxicity against HeLa cells with LC₅₀ values ranging from 1.03 to 106.73 μg/mL. scialert.net Similarly, some benzo[b]thiophene derivatives have been shown to inhibit cancer cell proliferation and migration in a dose-dependent manner. tandfonline.comnih.gov Without direct testing, it remains unknown if the saturated thiolane ring confers similar properties.

The potential for this compound to be processed by L-amino acid oxidase presents a clear mechanism for impacting cellular homeostasis. The production of hydrogen peroxide (H₂O₂) during LAAO-mediated catalysis can induce significant oxidative stress. frontiersin.orgekb.eg This can lead to a variety of downstream cellular effects, including:

Damage to DNA, proteins, and lipids.

Induction of apoptosis (programmed cell death). frontiersin.org

Disruption of redox-sensitive signaling pathways.

Studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown that they can impact specific signaling pathways, such as the RhoA/ROCK pathway involved in cell migration and the SREBP-1c pathway involved in lipid metabolism. tandfonline.comnih.gov Whether this compound or its analogs engage these or other intracellular targets is a subject for future investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Targets

While SAR and SPR studies for this compound are not available, research on its unsaturated analog, thiophene-3-carboxylic acid, provides valuable insights, particularly regarding D-amino acid oxidase (DAO) inhibition. nih.govnii.ac.jp

SAR studies revealed that thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are low-micromolar inhibitors of human DAO. nih.gov The introduction of small substituents onto the thiophene ring was generally well-tolerated and in some cases significantly improved potency. For instance, adding a chloro or methyl group at the 5-position of thiophene-3-carboxylic acid enhanced inhibitory activity. nih.gov The 5-chlorothiophene-3-carboxylic acid analog was identified as a particularly potent inhibitor. nih.govnii.ac.jp In contrast, replacing the carboxylic acid with bioisosteres like tetrazole or boronic acid resulted in a complete loss of activity, highlighting the critical role of the carboxylate group for binding and inhibition. nii.ac.jp

| Compound | Structure | IC₅₀ (μM) |

|---|---|---|

| Thiophene-3-carboxylic acid (2a) |  | 4.4 |

| 5-Chlorothiophene-3-carboxylic acid (2b) |  | 0.04 |

| 5-Methylthiophene-3-carboxylic acid (2c) |  | 0.32 |

| 2,5-Dichlorothiophene-3-carboxylic acid (2d) |  | 2.2 |

From a structure-property relationship (SPR) perspective, the carboxylic acid moiety is a key functional group that is often ionized at physiological pH. acs.orgnih.gov This charge can be critical for binding to biological targets but may also limit membrane permeability. Replacing the carboxylic acid with various isosteres can modulate physicochemical properties like acidity (pKa) and lipophilicity (logD). acs.orgacs.org Such modifications are a classical strategy in medicinal chemistry to improve a compound's pharmacokinetic profile while retaining its desired biological activity. nih.gov The spatial arrangement of the 3-carboxylic acid isomer is thought to favor interactions with biological targets that require specific hydrogen-bonding patterns. vulcanchem.com

Elucidation of Molecular Determinants for Biological Interaction

The interaction of thiophene-3-carboxylic acid derivatives with their biological targets is governed by specific molecular features. The thiophene ring itself, along with the carboxylic acid group, often plays a crucial role in binding.

Studies on thiophene-3-carboxylic acids as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders, have provided significant insights into their mechanism of action. nii.ac.jp X-ray crystallography and molecular dynamics simulations have shown that the thiophene ring of these inhibitors can stack tightly with a tyrosine residue (Tyr224) in the active site of human DAO. nii.ac.jppdbj.org This interaction leads to a conformational change in the enzyme, closing off a secondary pocket and creating an extensive network of hydrogen bonds that contribute to the potent inhibition. nii.ac.jppdbj.org

The carboxylic acid group is a key pharmacophoric element, often essential for binding to the target protein. mdpi.com In many instances, it acts as a bioisosteric replacement for other acidic groups like tetrazoles, providing favorable pharmacological and pharmacokinetic profiles. mdpi.com The sulfur atom within the thiophene ring can also enhance drug-receptor interactions by participating in hydrogen bonding. nih.gov

The nature and position of substituents on the thiophene ring are critical for determining the potency and selectivity of these compounds. For DAO inhibitors, small substituents on the thiophene ring are generally well-tolerated, with 5-chloro and 5-methyl derivatives of thiophene-3-carboxylic acid showing improved potency. nii.ac.jp However, the introduction of larger, branched side chains can markedly decrease potency, in contrast to other classes of DAO inhibitors that can accommodate such groups. nii.ac.jppdbj.org

Rational Design of Biologically Active Analogs

The understanding of the structure-activity relationships (SAR) of thiophene-3-carboxylic acid derivatives has enabled the rational design of new analogs with improved biological activities.

A structure-based drug design approach has been successfully employed to develop novel inhibitors. For instance, based on the knowledge of the DAO active site, a series of thiophene-3-carboxylic acid derivatives were synthesized and evaluated. nii.ac.jp This led to the identification of potent inhibitors with low micromolar to nanomolar IC50 values. nii.ac.jpnih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in the rational design process. ontosight.aichimicatechnoacta.ru These tools help in predicting the binding affinity of designed molecules and in optimizing their interactions with the target. For example, in the development of inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1), a series of 4-arylthiophene-3-carboxylic acid derivatives were designed and synthesized, leading to the identification of a compound with an IC50 of 24 nM. nih.gov

The synthesis of these analogs often involves well-established chemical reactions. Suzuki cross-coupling is a common method used to introduce various aryl groups onto the thiophene core, allowing for the exploration of a wide range of chemical space. nih.gov

Exploration of Potential Pharmacological Targets and Therapeutic Implications

Research into this compound and its derivatives has unveiled a number of potential pharmacological targets and therapeutic applications, spanning from metabolic disorders to cancer and pain management.

One significant area of investigation is their role as inhibitors of D-amino acid oxidase (DAO). nii.ac.jppdbj.org By inhibiting DAO, these compounds can modulate the levels of D-serine, a co-agonist of the NMDA receptor, which is implicated in conditions like schizophrenia.

Derivatives of tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to ameliorate metabolic disorders. nih.gov One such derivative, ZJ001, was found to inhibit the sterol-regulatory element binding protein-1c (SREBP-1c) pathway, leading to reduced hepatic lipid accumulation in diet-induced obese mice. nih.gov This suggests that the SREBP-1c pathway could be a therapeutic target for lipid metabolic disorders. nih.gov

The c-Jun N-terminal kinases (JNKs) are another important target for this class of compounds. nih.gov Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNKs, acting as both ATP and JIP mimetics. nih.gov These compounds exhibit potent JNK inhibitory profiles in both in vitro and cellular assays, indicating their potential as anti-inflammatory and anti-cancer agents. nih.gov

Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis. nih.gov Additionally, certain thiophene derivatives have demonstrated analgesic activity, suggesting their potential in the development of new pain therapies. nih.govchimicatechnoacta.runih.gov The calcium-activated chloride channel anoctamin-1 (ANO1) has been identified as a target for analgesic drug development, with 4-arylthiophene-3-carboxylic acid derivatives showing promise as potent inhibitors. nih.gov

The diverse biological activities of this compound derivatives underscore their importance as a scaffold in medicinal chemistry for the development of novel therapeutics for a range of diseases. ontosight.ainih.govresearchgate.net

Interactive Data Table: Biological Activities of Thiophene-3-Carboxylic Acid Derivatives

| Compound Class | Pharmacological Target | Therapeutic Implication | Key Findings |

| Thiophene-3-carboxylic acids | D-amino acid oxidase (DAO) | Neurological disorders | Potent inhibitors; interaction with Tyr224 in the active site. nii.ac.jppdbj.org |

| Tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | SREBP-1c pathway | Metabolic disorders | Ameliorates lipid metabolism by inhibiting SREBP-1c. nih.gov |

| Thiophene-3-carboxamide derivatives | c-Jun N-terminal kinases (JNKs) | Inflammation, Cancer | Dual inhibitors acting as ATP and JIP mimetics. nih.gov |

| Benzo[b]thiophene-3-carboxylic acid derivatives | RhoA/ROCK pathway | Cancer | Inhibition of tumor cell proliferation, migration, and invasion. nih.gov |

| 4-Arylthiophene-3-carboxylic acid derivatives | Anoctamin-1 (ANO1) | Pain | Potent inhibitors with analgesic efficacy in inflammatory pain models. nih.gov |

Applications in Specialized Chemical and Biochemical Fields

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

Thiolane-3-carboxylic acid serves as a versatile chiral building block in the synthesis of more complex molecules. google.com Its saturated thiophane ring and the carboxylic acid functional group provide a synthetically useful scaffold that can be elaborated into a variety of target structures. One of the most prominent applications of this compound as a building block is in the synthesis of biotin (B1667282) (Vitamin B7). nih.govnih.govwikipedia.orggoogle.com The synthesis of biotin often involves the construction of its characteristic fused ring system, and thiolane derivatives are key intermediates in this process. google.com

The synthesis of complex organic molecules often relies on the availability of chiral starting materials to introduce specific stereochemistry into the final product. This compound, particularly its chiral forms, provides a readily available source of chirality. nii.ac.jpnih.govacs.orggoogle.com The carboxylic acid group allows for a range of chemical transformations, including amidation and esterification, enabling its incorporation into larger and more complex molecular architectures. fluorochem.co.ukcymitquimica.comresearchgate.net The sulfur atom in the ring can also influence the reactivity and conformation of the molecule, providing another layer of control in synthetic design.

The table below summarizes key information about this compound and related compounds mentioned in this section.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| This compound | 135818-52-1 (for (3R)-isomer) | C5H8O2S | Versatile chiral building block |

| Biotin (Vitamin B7) | 58-85-5 | C10H16N2O3S | Target molecule in complex synthesis |

Note: The table is interactive and can be sorted by clicking on the column headers.

Contributions to Drug Discovery and Development Initiatives

The thiolane and thiophene-3-carboxylic acid scaffolds have demonstrated significant potential in the field of drug discovery and development. ontosight.airesearchgate.net The structural and electronic properties of these rings make them attractive moieties for interacting with biological targets.

The thiophene-3-carboxylic acid motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov This scaffold has been utilized to develop novel chemical entities with a range of therapeutic activities. For example, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated as anticancer agents. researchgate.nettandfonline.comnih.gov These compounds have been shown to target pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway. researchgate.nettandfonline.comnih.gov

Furthermore, thiophene-3-carboxylic acid derivatives have been investigated for their anti-inflammatory properties. researchgate.net Quantitative structure-activity relationship (QSAR) studies on a series of thiophene (B33073) analogs have provided insights into the electronic properties that modulate their anti-inflammatory activity, guiding the design of more potent compounds. researchgate.net The carboxylic acid group is often crucial for the biological activity of these molecules, as it can participate in key interactions with the target protein. acs.org In some cases, the thiophene core has been used as a scaffold for the development of G protein-coupled receptor 35 (GPR35) agonists. acs.org

The following table highlights some examples of this compound derivatives and their applications in drug discovery.

| Derivative Class | Therapeutic Area | Mechanism of Action (Example) |

| Benzo[b]thiophene-3-carboxylic acid derivatives | Anticancer | Inhibition of the RhoA/ROCK pathway |

| Thiophene-3-carboxylic acid analogs | Anti-inflammatory | Modulation of electronic properties for activity |

| Thieno[3,2-b]thiophene-2-carboxylic acid derivatives | GPR35 Agonists | Activation of G protein-coupled receptors |

Note: The table is interactive and can be sorted by clicking on the column headers.

While the primary focus of research on this compound and its derivatives has been in the pharmaceutical realm, its structural features suggest potential applications in specialty chemical formulations and materials research. The ability of carboxylic acids to form strong hydrogen bonds and coordinate with metal ions makes them useful components in the design of functional materials. researchgate.net For instance, aromatic carboxylic acids are known to self-assemble into well-ordered two-dimensional networks on surfaces, a property that is valuable in nanotechnology and surface engineering. researchgate.net

The thiophene ring itself is a well-known component of conducting polymers and organic electronic materials. While direct applications of this compound in this area are not extensively documented, its derivatives, particularly those with extended conjugation, could be explored for their electronic properties. The synthesis of novel monomers based on thiophene-3-carboxylic acid has been reported, which could be used to create polymers with specific functionalities. fishersci.be

Utilization in Chemical Biology as Research Probes and Tool Compounds

Chemical probes and tool compounds are essential for dissecting complex biological processes. nih.govmdpi.comtue.nl These small molecules are designed to interact with specific biological targets, allowing researchers to study their function in a cellular context. The this compound scaffold has the potential to be developed into such research tools.

For a molecule to be an effective chemical probe, it often requires a balance of properties, including target affinity, selectivity, and cell permeability. nih.gov The carboxylic acid group of this compound can be a double-edged sword in this regard. While it can be crucial for target binding, its ionized state at physiological pH can limit cell permeability. nih.gov However, this can sometimes be overcome through prodrug strategies, such as esterification. nih.gov

Derivatives of thiophene-3-carboxylic acid have been used to develop inhibitors of specific enzymes, which can serve as tool compounds to study the role of these enzymes in cellular pathways. fishersci.be For example, they have been used as lead compounds for the development of D-amino acid oxidase inhibitors, which could serve as active site probes to understand the structure-function relationships of this enzyme. fishersci.be The development of such specific inhibitors is a key aspect of chemical biology, enabling the perturbation of biological systems with high precision.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Thiolane-3-carboxylic Acid

The synthesis of this compound and its derivatives is an area ripe for innovation. Current research primarily focuses on multi-step syntheses of more complex derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. These methods often involve cyclization and reduction reactions starting from substituted precursors smolecule.com. One notable approach is the Gewald reaction, which is effective for creating substituted aminothiophenes that can be further modified chimicatechnoacta.ru.

Future research should aim to develop more direct, efficient, and sustainable routes to the core this compound structure. This includes exploring green chemistry principles, such as using environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to improve atom economy. The development of stereoselective syntheses is also crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry.

Elucidation of Underexplored Biological Activities and Mechanisms of Action

Preliminary data suggests that this compound and its analogues possess noteworthy biological activities. The parent compound is described as an inhibitor of HIV-1 reverse transcriptase and a biologically active metabolite of the anti-HIV drug azidothymidine biosynth.com. This provides a strong foundation for future virology research.

Derivatives of the closely related 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown a broader range of potential therapeutic applications:

Analgesic Properties: Certain derivatives have been found to possess an analgesic effect that exceeds that of the comparison drug metamizole (B1201355) in preclinical models chimicatechnoacta.ru.

Anticancer Potential: Studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have identified them as potential inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), enzymes that are upregulated in proliferating tumor cells. This suggests a possible application in treating colorectal cancer nih.gov.

Antibacterial Activity: Researchers have also designed and synthesized novel tetrahydrobenzothiophene derivatives that have been evaluated for their antibacterial properties nih.gov.

Future investigations should focus on systematically screening this compound and a library of its simple derivatives against a wide array of biological targets. Elucidating the precise mechanisms of action, for instance, how it inhibits HIV-1 reverse transcriptase or interacts with pain pathways, is a critical next step.

Integration with Advanced Materials Science for Functional Applications

The application of this compound in materials science remains a largely unexplored frontier. While related aromatic compounds like thiophene-3-carboxylic acid are used as precursors for polymers and in the synthesis of oxazolines for materials applications, there is a lack of published research on the integration of the saturated thiolane ring of this compound into advanced materials smolecule.comontosight.ai.

Future research could explore the potential of this compound as a monomer for novel polymers. The presence of both a carboxylic acid group and a flexible, sulfur-containing ring could impart unique properties to resulting materials, such as specific thermal stability, conductivity, or biodegradability. Its derivatives could also be investigated for creating novel materials with applications in nanotechnology, such as for targeted drug delivery systems, building on research into thiophene (B33073) derivatives loaded onto nanoparticles smolecule.comnih.gov.

Translational Potential in Preclinical Research and Development

The translational potential of this compound is suggested by the diverse biological activities of its derivatives. The analgesic, anticancer, and antiviral properties identified in early studies provide a strong rationale for more extensive preclinical research chimicatechnoacta.rubiosynth.comnih.gov.

The path forward for translational development should include:

Lead Optimization: Synthesizing and testing a range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

In-depth Preclinical Models: Evaluating the most promising compounds in more advanced animal models of pain, cancer, and infectious diseases chimicatechnoacta.ru.

Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of lead candidates is essential for any future clinical development.

The existing research on derivatives provides a solid starting point for medicinal chemistry campaigns aimed at developing viable preclinical candidates nih.govnih.gov.

Addressing Challenges in Scalable and Eco-friendly Production

For any compound to move from a research curiosity to a viable therapeutic or functional material, the development of a scalable and environmentally friendly production process is paramount. Current synthetic methods for related derivatives are often multi-step and may not be suitable for large-scale manufacturing smolecule.comnih.gov.

Future research must address these challenges by focusing on:

Process Optimization: Improving reaction yields, reducing reaction times, and simplifying purification procedures.

Sustainable Feedstocks: Investigating the use of renewable starting materials.

Catalytic Processes: Developing catalytic reactions that can be run safely on a large scale and allow for the recycling of catalysts and solvents.

Overcoming these hurdles will be critical to unlocking the full potential of this compound and its derivatives, making them accessible for advanced preclinical studies and potential commercial applications.

Q & A

Q. What are the standard synthetic routes for Thiolane-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via cyclization of mercapto-carboxylic acid precursors or functionalization of thiolane derivatives. To optimize efficiency:

- Use TLC analysis (e.g., ethyl acetate eluent) to monitor reaction progress and identify intermediates .

- Purify via recrystallization or column chromatography, referencing purity criteria (>95% by HPLC) as outlined in reagent catalogs .

- Adjust catalysts (e.g., acidic/basic conditions) to enhance ring-closure kinetics.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ<sup>1</sup>H signals for the thiolane ring (e.g., 3.2–3.5 ppm for methylene protons adjacent to sulfur) and carboxylic acid protons (10–12 ppm). δ<sup>13</sup>C peaks near 170–175 ppm confirm the carboxyl group .

- IR : A strong absorption band at 2500–3300 cm<sup>-1</sup> (O-H stretch) and 1680–1720 cm<sup>-1</sup> (C=O stretch) .

- Mass Spectrometry : Molecular ion peaks at m/z 148 (C5H8O2S) and fragment ions for ring cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as per safety data sheets for analogous thiophene derivatives .

- Store in airtight containers at 2–8°C to prevent degradation .

- Refer to OECD guidelines for waste disposal and bioconcentration risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer :

- Conduct systematic solubility tests in varied solvents (polar aprotic, aqueous buffers) under controlled temperatures (e.g., 25°C vs. 37°C) .

- Validate results using multiple techniques: gravimetric analysis, UV-Vis spectroscopy, and HPLC .

- Analyze confounding factors (e.g., impurities, hydration states) using PCA (Principal Component Analysis) to identify experimental variables causing discrepancies .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Perform DFT (Density Functional Theory) calculations to model electron density distribution, focusing on the carboxyl group’s electrophilicity and sulfur’s nucleophilic sites .

- Use molecular docking simulations to study interactions with biological targets (e.g., enzymes), correlating computational data with experimental IC50 values .

- Cross-validate with kinetic studies (e.g., pseudo-first-order rate constants) to refine computational parameters .

Q. How can mechanistic studies differentiate between radical-mediated vs. ionic pathways in this compound derivatization?

- Methodological Answer :

- Employ radical trapping agents (e.g., TEMPO) to quench reactions and analyze intermediates via ESR spectroscopy .

- Compare reaction outcomes in polar vs. non-polar solvents to assess charge stabilization effects .

- Use isotopic labeling (e.g., <sup>18</sup>O in carboxyl groups) to track bond reorganization pathways .

Data Contradiction Analysis

Q. What strategies address conflicting biological activity reports for this compound derivatives?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Perform meta-analysis of published data to identify outliers and trends, using tools like Python’s pandas and Seaborn libraries for visualization .

- Validate target specificity via CRISPR knockouts or competitive inhibition assays .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.